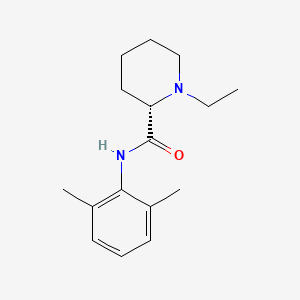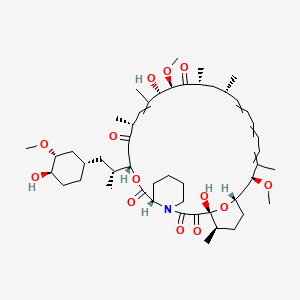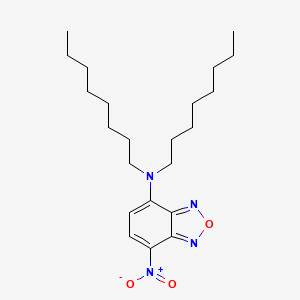![molecular formula C20H30ClN B570642 trans-1,2,3,4,4a,10,11,11a-Octahydro-N,N-dimethyl-5H-Dibenzo[a,d]cycloheptene-Δ5,γ-propylamine Hydro CAS No. 27867-02-3](/img/new.no-structure.jpg)
trans-1,2,3,4,4a,10,11,11a-Octahydro-N,N-dimethyl-5H-Dibenzo[a,d]cycloheptene-Δ5,γ-propylamine Hydro
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-1,2,3,4,4a,10,11,11a-Octahydro-N,N-dimethyl-5H-Dibenzo[a,d]cycloheptene-Δ5,γ-propylamine Hydro: is a complex organic compound known for its structural similarity to certain antidepressants. It is often referred to as an impurity in the synthesis of amitriptyline, a tricyclic antidepressant. The compound’s molecular formula is C20H30ClN, and it has a molecular weight of 319.91 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-1,2,3,4,4a,10,11,11a-Octahydro-N,N-dimethyl-5H-Dibenzo[a,d]cycloheptene-Δ5,γ-propylamine Hydro typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Cyclization Reactions: Formation of the dibenzo[a,d]cycloheptene core through cyclization reactions.
Hydrogenation: Reduction of double bonds to achieve the octahydro configuration.
Alkylation: Introduction of the N,N-dimethyl and γ-propylamine groups through alkylation reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions. The process is typically carried out in batch reactors with rigorous quality control measures to ensure consistency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium (Pd) catalyst
Substitution: Alkyl halides (e.g., methyl iodide)
Major Products:
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of fully saturated hydrocarbons
Substitution: Formation of N-alkylated derivatives
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a reference standard in analytical chemistry, particularly in the study of impurities in pharmaceutical compounds.
Biology: In biological research, it serves as a model compound to study the interactions of tricyclic structures with biological targets.
Medicine: While not used directly as a medication, it is important in the synthesis and quality control of antidepressants like amitriptyline.
Industry: In the pharmaceutical industry, it is used to ensure the purity and efficacy of tricyclic antidepressants by serving as a benchmark for impurity profiling.
Mecanismo De Acción
The compound’s mechanism of action is closely related to its structural analogs, which interact with neurotransmitter systems in the brain. It primarily targets the reuptake of neurotransmitters such as serotonin and norepinephrine, thereby increasing their availability in the synaptic cleft. This action is mediated through binding to transporter proteins and inhibiting their function.
Comparación Con Compuestos Similares
Amitriptyline: A tricyclic antidepressant with a similar core structure.
Nortriptyline: Another tricyclic antidepressant, differing slightly in its side chain.
Imipramine: A tricyclic antidepressant with a different substitution pattern on the cycloheptene ring.
Uniqueness: trans-1,2,3,4,4a,10,11,11a-Octahydro-N,N-dimethyl-5H-Dibenzo[a,d]cycloheptene-Δ5,γ-propylamine Hydro is unique due to its specific substitution pattern and its role as an impurity in the synthesis of amitriptyline. This makes it a valuable compound for studying the purity and synthesis pathways of tricyclic antidepressants.
Propiedades
Número CAS |
27867-02-3 |
|---|---|
Fórmula molecular |
C20H30ClN |
Peso molecular |
319.917 |
Nombre IUPAC |
(3E)-3-[(6aS,10aR)-5,6,6a,7,8,9,10,10a-octahydrodibenzo[2,1-d:1/',2/'-e][7]annulen-11-ylidene]-N,N-dimethylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C20H29N.ClH/c1-21(2)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20;/h3,5,8,10,12,17,19H,4,6-7,9,11,13-15H2,1-2H3;1H/b20-12-;/t17-,19+;/m0./s1 |
Clave InChI |
XREFLPSVCZRALM-WFKAORKKSA-N |
SMILES |
CN(C)CCC=C1C2CCCCC2CCC3=CC=CC=C31.Cl |
Sinónimos |
Amitriptyline Impurity E |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


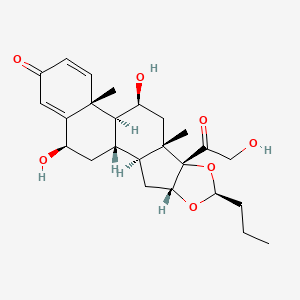
![Prop-2-enyl 6-[1-[tert-butyl(dimethyl)silyl]oxyethyl]-7-oxo-2-(oxolan-3-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-3-carboxylate](/img/structure/B570561.png)
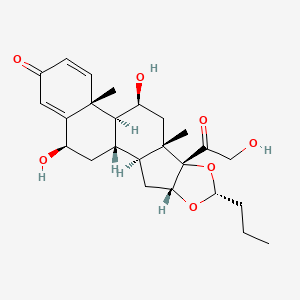
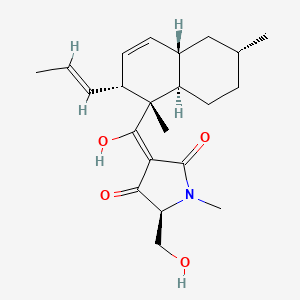

![(S)-[2-[[(Tert-butoxy)carbonyl]amino]-4-methylpentyl]carbamic acid benzyl ester](/img/structure/B570570.png)
